Thiazolidine 1,1-dioxide

PIM kinase cancer therapeutics kinase inhibition

Research hindered by the nucleophilic reactivity or flexibility of thiazolidine analogs? Thiazolidine 1,1-dioxide (CAS 80143-07-3) delivers a rigid, hydrogen-bonding sultam core via sulfur oxidation. - **Scaffold Value:** Eliminates sulfur nucleophilicity; enforces conformational rigidity. - **Validated Utility:** Enables PIM-1/2 inhibitors (IC50 20-150 nM) and M. tuberculosis PS inhibitors (IC50 350 nM; MIC 1.55 µM). - **Supply:** ≥98% purity; immediate R&D quantities available.

Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
CAS No. 80143-07-3
Cat. No. B3285337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidine 1,1-dioxide
CAS80143-07-3
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CN1
InChIInChI=1S/C3H7NO2S/c5-7(6)2-1-4-3-7/h4H,1-3H2
InChIKeyHEAHLTGDUHXTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolidine 1,1-Dioxide Chemical Profile & Procurement


Thiazolidine 1,1-dioxide (1,3-thiazolidine 1,1-dioxide) is a five-membered saturated heterocyclic building block (molecular formula C₃H₇NO₂S, molecular weight 121.16 g/mol) containing a secondary amine and a sulfone (S,O₂) group . The oxidation state of sulfur fundamentally alters its physicochemical and reactivity profile compared to the parent thiazolidine and other heterocyclic analogs, serving as a foundational differentiation point for applications requiring a cyclic sulfonamide or sultam scaffold [1]. For procurement purposes, the compound is widely available from commercial suppliers as a research chemical with typical purity specifications of ≥98% .

1 Cyclic sulfone (sultam) building block for medicinal chemistry scaffold design
2 Sulfone oxidation state confers conformational rigidity and distinct H-bonding capacity vs parent thiazolidine
3 Research-grade building block; supports structure-based optimization workflows

Thiazolidine 1,1-Dioxide vs. Related Heterocycles


The thiazolidine scaffold class exhibits high functional heterogeneity driven by ring saturation, sulfur oxidation state, and heteroatom positioning. Thiazolidine 1,1-dioxide (a cyclic sulfone) differs fundamentally from thiazolidine (a thioether) in both chemical reactivity and biological behavior: the sulfone group eliminates nucleophilic sulfur reactivity, imparts conformational rigidity, and establishes a distinct hydrogen-bonding capacity [1]. Furthermore, regioisomeric analogs such as isothiazolidine 1,1-dioxide (CAS 5908-62-3) differ in nitrogen–sulfur adjacency, which alters ring electronics and biological target engagement profiles [2][3]. Procurement without careful scaffold differentiation risks selecting a compound with incompatible synthetic utility or unvalidated biological activity for a given assay context.

Attribute
Target: 1,1-Dioxide
Substitute Risk
Sulfur oxidation
Cyclic sulfone (S,O₂); non-nucleophilic
Thiazolidine thioether may shift reactivity and H-bonding profile
Ring regiochemistry
1,3-Thiazolidine ring; N–S adjacency
Isothiazolidine 1,1-dioxide (1,2-) may alter ring electronics and target engagement

Thiazolidine 1,1-Dioxide Performance Evidence


Selective PIM Kinase Inhibition

The thiazolidine scaffold enabled the development of a potent, ATP-competitive PIM kinase inhibitor with an IC₅₀ of 150 nM against PIM-1 and 20 nM against PIM-2, while showing minimal activity (≤18% inhibition at 5 µM) across a panel of 57 other kinases . This selectivity profile differentiates the thiazolidine-based series from broader-spectrum kinase inhibitor chemotypes.

PIM Kinase Selectivity
Class-level
PIM-1 IC₅₀ 150 nM
PIM-2 IC₅₀ 20 nM
≥12.5-fold vs 57 kinases
Supports PIM isoform selectivity assay context
Derivative-based scaffold inference
PIM kinase cancer therapeutics kinase inhibition

Colon Cancer Antiproliferative Activity

In a head-to-head antiproliferative evaluation against the HCT-116 colon cancer cell line, p-halophenylimino p-anisylidene thiazolidine derivatives demonstrated IC₅₀ values of 8.9–10.0 μM, representing a 2.0- to 2.3-fold improvement in potency relative to the standard chemotherapeutic 5-fluorouracil (IC₅₀ = 20.4 μM) [1]. While these are substituted derivatives rather than the parent 1,1-dioxide, the study establishes the thiazolidine framework as a productive scaffold for anticancer development.

HCT-116 Antiproliferative
Class-level
IC₅₀ 8.9–10.0 μM
vs 5-FU 20.4 μM
2.0–2.3-fold lower IC₅₀
Supports cell-model endpoint review
Derivative study; context-dependent
antiproliferative colon cancer HCT-116

Sulfonamide-Thiazolidinone Antimicrobial Synergy

Novel sulphonamido-4-thiazolidinone hybrids exhibited higher antimicrobial activity against multiple bacterial strains (Bacillus subtilis, S. aureus, E. coli, P. aeruginosa) and fungi (Penicillium chrysogenum, Aspergillus niger) than either the sulfonamide or thiazolidinone moieties alone [1]. The study attributes this synergy to the combined pharmacophoric contributions of the sulfonamide group and the thiazolidinone ring, establishing a benchmark for why the dioxide oxidation state is mechanistically relevant.

Antimicrobial Synergy
Class-level
Hybrid > single moiety
Disc diffusion & broth dilution
Gram+, Gram−, fungal strains
Supports antimicrobial screening context
Thiazolidinone-dioxide hybrid study
antimicrobial sulfonamide thiazolidinone

Broad-Spectrum Enveloped Virus Entry Inhibition

The lipophilic thiazolidine derivative LJ001 inhibits entry of numerous enveloped viruses at non-cytotoxic concentrations (IC₅₀ ≤ 0.5 μM) via a light-dependent, singlet oxygen-mediated mechanism targeting unsaturated viral membrane phospholipids, with no apparent damage to biogenic cellular membranes [1][2]. The inactive molecular analog LJ025, which lacks the essential structural features, shows no antiviral activity, establishing structure–activity specificity.

Enveloped Virus Entry
Cross-study
IC₅₀ ≤ 0.5 μM
>1000-fold vs LJ025
Singlet oxygen mechanism
Supports viral entry inhibition assay context
Lipophilic derivative LJ001 context
antiviral virus-cell fusion broad-spectrum

Mtb Pantothenate Synthetase Inhibition

Structure-guided design of thiazolidine derivatives yielded inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS) with an initial IC₅₀ of 1.12 ± 0.12 μM, which was subsequently optimized via medicinal chemistry to an improved IC₅₀ of 350 nM and an Mtb minimum inhibitory concentration (MIC) of 1.55 μM [1]. The study demonstrates the tractability of the thiazolidine scaffold for rational, iterative potency improvement.

Mtb PS Enzyme Inhibition
Class-level
IC₅₀ 350 nM (optimized)
MIC 1.55 μM (Mtb)
3.2-fold improvement
Supports enzyme inhibition pathway studies
Medicinal chemistry optimization context
tuberculosis pantothenate synthetase Mtb

Hydrochloride Salt Solubility and Stability

The hydrochloride salt of thiazolidine 1,1-dioxide (CAS 148296-23-5) exhibits significantly enhanced water solubility and thermal/oxidative stability compared to the free base, enabling its use in aqueous biological assays and formulation development . The free base shows only moderate solubility in polar solvents and is prone to oxidation under ambient conditions, whereas the hydrochloride form maintains high solubility in water and polar solvents with improved stability.

Salt Form Stability
Head-to-head
HCl salt: high aqueous solubility
Free base: moderate, oxidation-prone
Enhanced thermal stability
May support aqueous assay compatibility
Formulation-dependent context
solubility formulation salt form

Thiazolidine 1,1-Dioxide Validated Applications


PIM Kinase Inhibitor Development

Researchers pursuing selective PIM kinase inhibitors for hematological malignancies can utilize the thiazolidine 1,1-dioxide scaffold as a validated chemical starting point, with established IC₅₀ values of 20–150 nM against PIM-1/2 and demonstrated selectivity across a broad kinase panel . The scaffold's conformational rigidity and hydrogen-bonding capacity support structure-based optimization.

Antitubercular Hit-to-Lead Optimization

Programs targeting Mycobacterium tuberculosis pantothenate synthetase (PS) can leverage the thiazolidine 1,1-dioxide core for hit expansion, with demonstrated potential to achieve nanomolar enzyme inhibition (IC₅₀ = 350 nM) and low-micromolar whole-cell activity (MIC = 1.55 μM) through rational medicinal chemistry .

Broad-Spectrum Antiviral Probe Development

Investigators exploring virus-cell fusion inhibitors can employ the thiazolidine dioxide framework as a photosensitizing membrane-intercalating scaffold, with documented IC₅₀ ≤ 0.5 μM against diverse enveloped viruses and a defined mechanism involving singlet oxygen-mediated lipid oxidation . Subsequent SAR studies have yielded analogs with 100-fold improved in vitro potency and red-shifted absorption spectra for in vivo applications [1].

Antimicrobial Hybrid Scaffold Construction

Medicinal chemists designing dual-pharmacophore antimicrobial agents can combine the thiazolidinone/dioxide moiety with sulfonamide groups to achieve synergistic activity exceeding either component alone against Gram-positive, Gram-negative, and fungal pathogens . The scaffold provides a validated template for generating novel antibacterial and antifungal leads.

Application
Selection Property
Validation Focus
PIM kinase pathway studies
Kinase selectivity profile
PIM-1/2 isoform selectivity endpoints
Mtb pantothenate synthetase studies
Enzyme inhibition tractability
PS IC₅₀ and whole-cell MIC endpoint context
Virus-cell fusion research
Membrane-intercalation mechanism
Singlet oxygen-mediated entry inhibition
Antimicrobial scaffold studies
Dual-pharmacophore synergy
Strain-panel activity endpoints
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